N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide is a complex organic compound with a molecular formula of C17H23ClF3N3O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and sulfonylation reactionsThe final step involves the sulfonylation of the piperazine derivative with a sulfonyl chloride reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as dichloromethane and toluene, along with catalysts and reagents like triethylamine and dimethylaminopyridine (DMAP) to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide:
4-Chlorobenzotrifluoride: A simpler compound with similar functional groups but lacking the piperazine ring, resulting in different chemical behavior and applications.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
This compound stands out due to its combination of a piperazine ring, a sulfonyl group, and a trifluoromethyl group, which together confer unique chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C17H23ClF3N3O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-butyl-2-[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C17H23ClF3N3O3S/c1-2-3-6-22-16(25)12-23-7-9-24(10-8-23)28(26,27)13-4-5-15(18)14(11-13)17(19,20)21/h4-5,11H,2-3,6-10,12H2,1H3,(H,22,25) |
InChI Key |
FNOLVUICGQSMHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.